6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione
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Description
6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione, also known as TTA-530 or TTA-A2, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the class of benzazepine derivatives and has shown promising results in several research studies.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
One study involves the synthesis and evaluation of compounds related to the benzazepine and benzodiazepine families for antioxidant activity and lipid peroxidation inhibition. These compounds were synthesized through microwave-assisted acid catalysis and evaluated in vitro, with some showing potential as antioxidants and inhibitors of lipid peroxidation, indicating their relevance in research focused on oxidative stress and inflammatory processes Neochoritis et al., 2010.
Corrosion Inhibition
Another application is in the field of materials science, where derivatives similar to the compound have been studied for their efficacy as corrosion inhibitors. This research highlights the potential of these compounds in protecting metals from corrosion in acidic environments, demonstrating their utility in industrial applications Chafiq et al., 2020.
Antineoplastic Potential
Further investigations into related benzazepine derivatives have explored their synthesis for potential antineoplastic (anti-cancer) properties. Although preliminary biological data did not indicate significant activity for some compounds, this area of research exemplifies the ongoing exploration into the therapeutic applications of benzazepine derivatives Koebel et al., 1975.
Antimicrobial and Anti-inflammatory Agents
Research on benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown these compounds to possess antimicrobial and anti-inflammatory activities. This highlights the compound's relevance in the development of new pharmaceuticals aimed at treating infections and inflammation Kendre et al., 2015.
Asymmetric Synthesis and Chemical Properties
Further chemical research into the asymmetric synthesis of optically active compounds using derivatives related to "6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione" underscores the compound's importance in synthetic organic chemistry, particularly in the creation of enantiomerically pure substances Mukaiyama et al., 1978.
properties
IUPAC Name |
6-(3,5-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-11-15(2)13-16(12-14)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBMVHBKOCABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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